N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
Brand Name: Vulcanchem
CAS No.: 790270-70-1
VCID: VC7026419
InChI: InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3
SMILES: CC(C)NCC1=NN=C(O1)C2=CC=CC=C2
Molecular Formula: C12H15N3O
Molecular Weight: 217.272

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine

CAS No.: 790270-70-1

Cat. No.: VC7026419

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine - 790270-70-1

Specification

CAS No. 790270-70-1
Molecular Formula C12H15N3O
Molecular Weight 217.272
IUPAC Name N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
Standard InChI InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3
Standard InChI Key KYCYPBXDPWNBQX-UHFFFAOYSA-N
SMILES CC(C)NCC1=NN=C(O1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine combines aromatic and aliphatic components, enabling diverse molecular interactions. Table 1 summarizes its key chemical characteristics:

Table 1: Chemical Profile of N-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)methyl]propan-2-amine

PropertyValue/Description
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.272 g/mol
IUPAC NameN-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
SMILESCC(C)NCC1=NN=C(O1)C2=CC=CC=C2
SolubilitySoluble in organic solvents (e.g., ethanol)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors4 (oxadiazole ring and amine)

The oxadiazole core contributes to aromatic stability, while the propan-2-amine side chain enhances solubility and bioavailability. The phenyl group at the 5-position of the oxadiazole ring facilitates π-π stacking interactions with biological targets.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via cyclocondensation reactions under reflux conditions. A typical protocol involves:

  • Reagent Preparation: Mixing hydrazide derivatives with substituted benzaldehydes in ethanol.

  • Cyclization: Refluxing at 80–100°C for 6–8 hours to form the oxadiazole ring.

  • Purification: Isolation via thin-layer chromatography (TLC) and crystallization using ethanol/water mixtures.

Analytical Characterization

  • NMR Spectroscopy: 1H^1H NMR spectra confirm the presence of the propan-2-amine moiety (δ 1.1–1.3 ppm for methyl groups) and aromatic protons (δ 7.2–7.8 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 217.272, consistent with the molecular formula.

Biological Activities

Antimicrobial Properties

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL. Its efficacy is attributed to:

  • Cell Membrane Disruption: The oxadiazole ring interacts with microbial cell walls via hydrogen bonding and hydrophobic interactions.

  • Enzyme Inhibition: Competitive binding to essential enzymes like dihydrofolate reductase (DHFR).

Mechanism of Action

The compound’s bioactivity stems from its dual functionality:

  • Oxadiazole Ring: Serves as a hydrogen bond acceptor, disrupting microbial DNA replication and protein synthesis.

  • Propan-2-amine Side Chain: Enhances membrane permeability and target affinity through hydrophobic interactions.

Computational docking studies suggest strong binding to E. coli DNA gyrase (binding energy: −8.2 kcal/mol), corroborating its antibacterial effects.

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